3-Chloro-2,2-dimethylpropan-1-amine
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Overview
Description
3-Chloro-2,2-dimethylpropan-1-amine is an organic compound with the molecular formula C5H12ClN. It is a colorless liquid that is slightly soluble in water and has a boiling point of approximately 140°C . This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2,2-dimethylpropan-1-amine can be synthesized through several methods:
Amination of 1,3-chlorobromopropane: This method involves the reaction of 1,3-chlorobromopropane with dimethylamine.
Addition of Dimethylamine to Allyl Alcohol: In this method, allyl alcohol reacts with dimethylamine to form 3-dimethylamino-1-propanol, which is then chlorinated using thionyl chloride.
Industrial Production Methods
The industrial production of this compound typically involves large-scale reactions using the above methods, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out in inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,2-dimethylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Reactions: Products depend on the nucleophile used, such as 3-dimethylamino-2,2-dimethylpropan-1-ol.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the original compound.
Scientific Research Applications
3-Chloro-2,2-dimethylpropan-1-amine is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-2,2-dimethylpropan-1-amine involves its role as a proton donor. It donates a proton to substrate molecules, forming anions that can react with other molecules to form new products. This property makes it useful in various catalytic and synthetic processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N,N-dimethylpropan-1-amine: Similar in structure but with different substituents.
3-Dimethylaminopropyl chloride: Another similar compound used in pharmaceutical synthesis.
Uniqueness
3-Chloro-2,2-dimethylpropan-1-amine is unique due to its specific structure, which allows it to act as a versatile intermediate in various chemical reactions. Its ability to donate protons and form stable anions makes it particularly valuable in synthetic chemistry.
Properties
Molecular Formula |
C5H12ClN |
---|---|
Molecular Weight |
121.61 g/mol |
IUPAC Name |
3-chloro-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C5H12ClN/c1-5(2,3-6)4-7/h3-4,7H2,1-2H3 |
InChI Key |
MKWFOLKHIRBEIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)CCl |
Origin of Product |
United States |
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